molecular formula C9H3F6N B070483 2,4-Bis(trifluoromethyl)benzonitrile CAS No. 177952-38-4

2,4-Bis(trifluoromethyl)benzonitrile

Cat. No. B070483
M. Wt: 239.12 g/mol
InChI Key: RQKXUWGXSNMDDS-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)benzonitrile is a chemical compound with notable properties and applications in organic chemistry and materials science. Its structure and reactivity are influenced significantly by the presence of trifluoromethyl groups.

Synthesis Analysis

  • The synthesis of related benzonitriles can be achieved through methods like the controlled conversion of phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride (Kangani, Day, & Kelley, 2008).

Molecular Structure Analysis

  • The molecular structure of similar fluorinated compounds has been studied using methods like X-ray crystallography and NMR spectroscopy, revealing details about bond angles and electronic environments (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

  • Compounds with structures similar to 2,4-bis(trifluoromethyl)benzonitrile have been used as catalysts in reactions like dehydrative amidation, demonstrating their utility in synthetic organic chemistry (Wang, Lu, & Ishihara, 2018).

Physical Properties Analysis

  • The physical properties of similar fluorinated compounds, like fluorinated polyimides, have been investigated. Studies show that the presence of trifluoromethyl groups can affect properties such as dielectric constant, refractive index, and thermal expansion (Matsuura, Ishizawa, Hasuda, & Nishi, 1992).

Chemical Properties Analysis

  • Chemical properties such as solubility, reactivity, and redox behavior can be influenced by the presence of fluorine atoms in the molecule. Research on similar fluorinated benzenes has provided insights into these aspects (Yuan, Xiao, Li, & Qian, 2009).

Scientific Research Applications

  • Synthesis and Characterization of Novel Soluble Aromatic Polyesters : This research involves the synthesis of bis (4-carboxyphenoxy) benzonitrile through the condensation of 2, 6-difluorobenzonitrile with p-Hydroxybenzoic acid. The resulting polymers exhibit good solubility and thermal stabilities, useful in material science applications (Yikai Yu, Mingzhong Cai, & Tao Wang, 2009).

  • Controlled Conversion of Phenylacetic Acids to Phenylacetonitriles : This study describes a method for synthesizing benzonitriles, including variants of 2,4-Bis(trifluoromethyl)benzonitrile, from phenylacetic acids. Such methods are important in pharmaceutical and agrochemical production (C. Kangani, B. Day, & D. Kelley, 2008).

  • Novel Electrolyte Additive for Lithium Ion Batteries : Research showed that 4-(Trifluoromethyl)-benzonitrile can significantly improve the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes in high-voltage lithium-ion batteries, indicating its potential as an effective electrolyte additive (Wenna Huang et al., 2014).

  • Palladium(II)-Catalyzed Cyclization of Aziridines and Sulfur Diimides : This study uses bis(benzonitrile)palladium dichloride as a catalyst in the cyclization reaction of aziridines and sulfur diimides, useful in synthesizing various organic compounds (Jin‐Ook Baeg & H. Alper, 1994).

  • Ruthenium-Catalyzed Hydrogenation of Nitriles : This research explores the hydrogenation of benzonitrile into benzylamine using a ruthenium bis(dihydrogen) complex, which is crucial in organic synthesis (R. Reguillo et al., 2010).

  • Optoelectronic Properties of Bicarbazole/Cyanobenzene Hybrid Host Materials : This study investigates the properties of bicarbazole derivatives with cyanobenzene, including variants of 2,4-Bis(trifluoromethyl)benzonitrile, for their potential use in organic light-emitting diodes (OLEDs) (Xudong Cao et al., 2017).

  • Synthesis of Water-Soluble Palladium(II) Complexes : The study involves synthesizing palladium(II) complexes by treating bis(benzonitrile)dichloropalladium(II) with specific pro-ligands. These complexes show potential anti-cancer properties, highlighting their biomedical applications (M. Zafar et al., 2019).

Safety And Hazards

The compound is considered toxic. The hazard statements include H227, H301, H312, H315, H319, and H332 .

properties

IUPAC Name

2,4-bis(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6N/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKXUWGXSNMDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371139
Record name 2,4-Bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoromethyl)benzonitrile

CAS RN

177952-38-4
Record name 2,4-Bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177952-38-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y TOMIOKA, K OHKUBO… - Chemical and …, 1985 - jstage.jst.go.jp
The reactions of 3-, 5-, 6-, 7-and 8-nitroquinolincs, 1-or 2-nitronaphthalene and m-substituted (CF3, COCH3 and COCGHS) nitrobenzenes with ethyl cyanoacelatc and potassium …
Number of citations: 50 www.jstage.jst.go.jp
Y Nakamura, M Fujiu, T Murase, Y Itoh… - Beilstein Journal of …, 2013 - beilstein-journals.org
The trifluoromethylation of aryl iodides catalyzed by copper (I) salt with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide and Zn dust was accomplished. The …
Number of citations: 51 www.beilstein-journals.org

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